molecular formula C9H14N4O B12919996 N-methyl-6-morpholinopyridazin-3-amine CAS No. 61472-02-4

N-methyl-6-morpholinopyridazin-3-amine

Cat. No.: B12919996
CAS No.: 61472-02-4
M. Wt: 194.23 g/mol
InChI Key: BXQYLEKFTGOWFL-UHFFFAOYSA-N
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Description

Research Application and Value: N-methyl-6-morpholinopyridazin-3-amine is a chemical compound of interest in scientific research and development. It belongs to a class of morpholinopyridazine derivatives, which are frequently explored in medicinal chemistry and pharmacology for their potential as molecular scaffolds. Related compounds, such as 6-morpholinopyridazin-3-amine, are commercially available for research purposes, indicating the utility of this heterocyclic system in the discovery and synthesis of novel bioactive molecules . Another derivative, Mopidralazine, is documented as a known chemical entity, highlighting the pharmaceutical relevance of this structural family . Handling and Safety: As a research chemical, this product requires careful handling. While a specific safety profile for this compound is not fully established, structurally similar compounds are known to cause skin and serious eye irritation . Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves and eye/face protection. Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61472-02-4

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N-methyl-6-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11)

InChI Key

BXQYLEKFTGOWFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(C=C1)N2CCOCC2

Origin of Product

United States

Synthetic Methodologies for N Methyl 6 Morpholinopyridazin 3 Amine and Analogous Pyridazine Structures

Synthetic Routes to the Pyridazin-3-amine Core Structure

Classical and Contemporary Approaches for Pyridazine (B1198779) Ring Construction

The construction of the pyridazine ring system can be achieved through a variety of synthetic methods, ranging from classical condensation reactions to modern cycloadditions.

Classical Approaches: Historically, the synthesis of the pyridazine core often involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.org This approach takes advantage of the reactivity of the hydrazine nitrogens with the carbonyl groups to form the heterocyclic ring. Another foundational route starts from maleic hydrazide, which serves as a precursor for the pyridazine system. wikipedia.org

Contemporary Approaches: Modern synthetic chemistry offers more sophisticated and often more efficient methods for pyridazine ring construction. Among the most prominent are [4+2] cycloaddition reactions. researchgate.net

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This powerful method typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. rsc.org The resulting cycloadduct rapidly extrudes nitrogen gas (N₂) to form the aromatic pyridazine ring. A variation of this involves a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether to produce functionalized pyridazines with high regiocontrol. organic-chemistry.org

Aza-Diels-Alder Reactions: The reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Annulation of Ketene (B1206846) N,S-acetals: A method promoted by TBAI/K₂S₂O₈ facilitates a [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones, yielding a variety of trisubstituted pyridazines. researchgate.netorganic-chemistry.org

The table below summarizes key contemporary methods for pyridazine ring construction.

Reaction TypeReactantsKey FeaturesReference
Inverse Electron Demand Diels-Alder (IEDDA)1,2,4,5-Tetrazines + Alkynyl SulfidesHigh regioselectivity, subsequent denitrogenation. rsc.org
Lewis Acid-Mediated IEDDA3-Monosubstituted s-tetrazine + Silyl enol ethersHigh regiocontrol, produces functionalized pyridazines. organic-chemistry.org
Aza-Diels-Alder1,2,3-Triazines + 1-PropynylaminesMetal-free, neutral conditions, high yields for 6-aryl-pyridazin-3-amines. organic-chemistry.org
Copper-Catalyzed Cyclizationβ,γ-Unsaturated hydrazonesGood yields, high functional group tolerance, forms 1,6-dihydropyridazines that can be oxidized to pyridazines. organic-chemistry.org
Annulation ReactionKetene N,S-acetals + N-TosylhydrazonesBroad substrate scope, good functional group tolerance. researchgate.net

Regioselective Functionalization of Pyridazine Nuclei

Once the pyridazine core is formed, introducing substituents at specific positions (regioselectivity) is paramount. The electron-deficient nature of the pyridazine ring influences its reactivity, making direct functionalization challenging without strategic control.

Directed Metalation: The use of Lewis acids can direct the metalation (magnesiation or zincation) of the pyridazine ring to specific positions. Mono- or bidentate boron Lewis acids can trigger regioselective metalation at either the C3 (ortho) or C4 (meta) position, a selectivity that can be rationalized by calculated pKa values of the pyridazine-Lewis acid complex. nih.gov This allows for the controlled introduction of functional groups at desired locations.

Cross-Coupling Reactions: Catalyst-tuned Negishi cross-coupling reactions are employed for the regioselective tri- and tetra-functionalization of the pyridazine scaffold, starting from readily available building blocks like 3-alkylthio-6-chloropyridazine. uni-muenchen.de

Blocking Groups: In analogous heterocyclic systems like pyridine, blocking groups have been used to achieve exquisite regiocontrol. A maleate-derived blocking group, for instance, enables controlled Minisci-type decarboxylative alkylation at the C-4 position, preventing overalkylation and mixtures of isomers. nih.gov This strategy highlights a potential approach for controlling reactivity in pyridazine systems as well.

Installation of the Morpholine (B109124) Moiety onto the Pyridazine Scaffold

The morpholine ring is a common heterocycle in medicinal chemistry, often introduced to improve physicochemical properties. nih.gov Its installation onto the pyridazine core is a key step toward the target compound.

Nucleophilic Substitution Reactions Involving Morpholine

The most common strategy for attaching a morpholine group to a pyridazine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction requires a pyridazine ring activated by electron-withdrawing groups and containing a good leaving group, typically a halogen like chlorine.

In this process, the secondary amine of the morpholine molecule acts as a nucleophile, attacking the carbon atom bearing the leaving group on the pyridazine ring. nih.gov For the synthesis of 6-morpholinopyridazin-3-amine, a common precursor would be 3-amino-6-chloropyridazine. The morpholine attacks the C-6 position, displacing the chloride ion to form the C-N bond and yield the desired 6-morpholino-substituted product. researchgate.netmdpi.com

Strategies for Orthogonal Protection and Deprotection in Complex Pyridazine Synthesis

In syntheses of complex molecules with multiple reactive functional groups, orthogonal protection is a critical strategy. bham.ac.ukfiveable.me It involves using two or more distinct protecting groups that can be removed selectively under different reaction conditions, without affecting the others. bham.ac.uk This allows for precise, stepwise manipulation of the molecule. fiveable.me

For a molecule like N-methyl-6-morpholinopyridazin-3-amine, which has multiple nitrogen atoms, a protecting group strategy might be necessary to prevent unwanted side reactions during synthesis. For example, the primary amine at the C-3 position might need to be protected while the morpholine is being installed or during the subsequent N-methylation.

Common orthogonal protecting group pairs include:

Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl): The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. acs.org

Fmoc (Fluorenylmethyloxycarbonyl) and Boc: The Fmoc group is base-labile (removed by piperidine), whereas the Boc group is acid-labile. fiveable.me

In the synthesis of related fused pyridazine systems, such as 4-oxo-4H-pyrimido[1,2-b]pyridazines, the benzyloxycarbonyl (Cbz) group has been used to protect an amino group, which can later be deprotected to yield the free amine. semanticscholar.org Similarly, the synthesis of novel C-nucleosides with a pyridazine core has utilized acetyl protecting groups on the sugar moiety, which can be preserved or removed as needed during the reaction sequence. nih.gov

N-Methylation and Tertiary Amine Formation in Pyridazine Systems

The final step in the synthesis of the target compound is the introduction of a methyl group onto the exocyclic 3-amino group to form a tertiary amine. This transformation requires careful selection of reagents and conditions to achieve mono-methylation and avoid side reactions, such as methylation of the ring nitrogens or the morpholine nitrogen.

The methylation of aminopyridazines can be complex. The use of methyl iodide, a classical methylating agent, can lead to the formation of both 1- and 2-methyl isomers on the pyridazine ring itself, and overmethylation can occur. rsc.orgacs.org

More modern and selective methods often rely on transition-metal catalysis:

Borrowing Hydrogen / Hydrogen Autotransfer: This atom-economical strategy uses methanol (B129727) as the C1 source. acs.org Ruthenium(II) or Iridium(I) complexes catalyze the N-methylation of amines. acs.orgnih.gov The process involves the temporary oxidation of methanol to formaldehyde (B43269) by the metal catalyst, condensation with the amine to form an imine, and subsequent reduction by the metal-hydride complex to yield the methylated amine, with water as the only byproduct. researchgate.net This method has been shown to be effective for the N-methylation of a range of anilines and other amines. acs.orgnih.gov

The table below outlines different approaches for the N-methylation of amines.

MethodMethylating AgentCatalyst/ReagentKey FeaturesReference
Classical AlkylationMethyl IodideNone or BaseCan lead to quaternization and methylation of ring nitrogens. rsc.org
Reductive AminationFormaldehydeReducing AgentA common method for methylation. acs.org
Catalytic (Borrowing Hydrogen)MethanolRu(II) or Ir(I) complexes, Base (e.g., Cs₂CO₃)Atom-economical, water is the only byproduct, high selectivity for mono-methylation. acs.orgnih.gov

Reductive Amination Protocols for N-Methylation

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the formation of amines. wikipedia.org This process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the N-methylation of a precursor like 6-morpholinopyridazin-3-amine, formaldehyde would be the carbonyl component.

The reaction is typically performed as a one-pot synthesis, which is efficient and minimizes waste. wikipedia.org A variety of reducing agents can be used, with selectivity being a key consideration. Mild reducing agents are preferred as they can selectively reduce the protonated imine intermediate without affecting the initial carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this reason. masterorganicchemistry.com The latter is often favored as it is less toxic and the reaction can be carried out under neutral or mildly acidic conditions, which facilitates imine formation. masterorganicchemistry.com

Imine/Iminium Ion Formation: The secondary amine on the pyridazine precursor reacts with formaldehyde.

In Situ Reduction: The formed iminium ion is immediately reduced by the hydride reagent present in the reaction mixture.

This method avoids the common problem of overalkylation that can occur with direct alkylation methods. masterorganicchemistry.com The versatility of reductive amination allows for the introduction of various alkyl groups by simply changing the aldehyde or ketone used. masterorganicchemistry.com

Reagent SystemKey FeaturesTypical Conditions
Formaldehyde / NaBH(OAc)₃Mild; good functional group tolerance; avoids toxic cyanide byproducts.Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature. masterorganicchemistry.com
Formaldehyde / NaBH₃CNClassic method; effective and selective for imines.Methanol (MeOH), slightly acidic pH. masterorganicchemistry.com
Formic Acid / Phenylsilane (Copper-catalyzed)Uses formic acid as a C1 source; mild conditions.Copper catalyst, suitable solvent. organic-chemistry.org

Direct Alkylation Methodologies and Strategies for Selectivity Control

Direct alkylation involves treating the precursor amine with an alkylating agent, such as methyl iodide or dimethyl sulfate. smolecule.com While conceptually straightforward, this method is often plagued by a lack of selectivity. masterorganicchemistry.comnih.gov The initial product, the secondary amine, can be more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation and the formation of a quaternary ammonium (B1175870) salt, a process known as overalkylation. nih.gov

Controlling selectivity is therefore the primary challenge. Strategies to achieve selective mono-methylation include:

Use of Stoichiometry: Carefully controlling the molar ratio of the amine to the alkylating agent.

Choice of Base and Solvent: The reaction conditions can influence the reactivity of the amine and the rate of alkylation.

A modern approach to overcome selectivity issues involves the use of N-aminopyridinium salts as amine surrogates. nih.govacs.org In this strategy, an N-aryl-N-aminopyridinium salt undergoes N-alkylation. The resulting pyridinium (B92312) salt is significantly less nucleophilic than the intermediate ylide precursor, which effectively prevents overalkylation. nih.gov This "self-limiting" alkylation provides a high degree of control and yields the desired secondary or tertiary amine after removal of the pyridinium group. nih.govchemrxiv.org

Catalytic systems have also been developed to improve selectivity. For instance, iridium catalysts stabilized by P,N-ligands have been shown to mediate the selective alkylation of amines by alcohols under mild conditions. nih.gov

One-Pot and Multicomponent Reactions for N-Methylated Tertiary Amines

One-pot and multicomponent reactions represent a highly efficient approach in modern synthetic chemistry, aligning with the principles of green chemistry by reducing steps, solvent use, and purification efforts. wikipedia.org The synthesis of complex molecules like this compound and its analogs can benefit significantly from such strategies.

For example, a one-pot synthesis of polysubstituted pyridines can be achieved through a three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia, which proceeds with high regiochemical control. core.ac.uk While this example yields a pyridine, similar principles can be applied to pyridazine synthesis. A tandem condensation of α-sulfonyl ketones and methyl ketones has been shown to produce diverse sulfonyl pyridazines in a one-pot procedure. nih.gov Such a strategy could potentially be adapted to build the pyridazine core, which is then further functionalized.

Another one-pot approach could involve the synthesis of the pyridazine ring followed by in-situ functionalization. For instance, after forming the 6-chloropyradizine-3-amine core, a nucleophilic aromatic substitution with morpholine followed by a one-pot reductive amination for the N-methylation could streamline the process.

Reaction TypeDescriptionPotential Application
Bohlmann-Rahtz Pyridine Synthesis One-pot three-component reaction of a 1,3-dicarbonyl, an alkynone, and ammonia. core.ac.ukAdaptation for pyridazine ring formation from appropriate nitrogen-containing precursors.
Tandem Condensation One-pot reaction of α-sulfonyl ketones and methyl ketones to form pyridazines. nih.govDirect synthesis of a substituted pyridazine core.
Sequential One-Pot Reactions Combining multiple reaction steps (e.g., substitution and reductive amination) in a single vessel without isolating intermediates.Efficient synthesis of the final this compound from a simpler precursor.

Derivatization Strategies for Analogues of this compound

To explore the chemical space around this compound, particularly for structure-activity relationship (SAR) studies, chemists systematically modify different parts of the molecule. This involves varying substituents on the pyridazine ring and altering the N-methyl and morpholine groups.

Substituent Variation on the Pyridazine Ring for Structure-Activity Exploration

The pyridazine ring is a key scaffold, and its electronic and steric properties can be modulated by introducing various substituents. researchgate.net SAR studies often involve synthesizing a library of compounds where the core structure is maintained, but the substituents at available positions on the ring are varied. For instance, in related heterocyclic systems like pyridine, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) can significantly impact biological activity. nih.govmdpi.com

Position on Pyridazine RingExample SubstituentPotential Effect
4-positionChlorine (Cl)Electron-withdrawing; can alter metabolic stability and binding interactions.
5-positionMethyl (CH₃)Electron-donating; can increase lipophilicity.
4- and 5-positionsFused RingCreates a bicyclic system (e.g., phthalazine), significantly altering shape and properties. nih.gov

Modifications of the N-Methyl and Morpholine Groups

The N-methyl and morpholine moieties are critical features of the molecule, contributing to its solubility, polarity, and ability to form hydrogen bonds. smolecule.com Modifying these groups is a common strategy in drug discovery and materials science.

N-Methyl Group Modification: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) or even larger, more complex moieties to explore the steric tolerance of a potential binding pocket. researchgate.net Complete removal of the methyl group to yield the secondary amine (6-morpholinopyridazin-3-amine) is also a key modification to assess the importance of the tertiary amine and the methyl group itself for activity. smolecule.com In some cases, replacing the acetamide (B32628) group on a pyrrolidine (B122466) ring with a methyl sulfonyl piperazine (B1678402) or piperidine (B6355638) acetamide has been explored in SAR studies of related heterocyclic compounds. researchgate.net

Morpholine Group Modification: The morpholine ring is a common feature in bioactive molecules. Its oxygen atom can act as a hydrogen bond acceptor, and the entire ring imparts a degree of water solubility. Replacing the morpholine with other cyclic amines is a standard derivatization tactic. researchgate.net

Original GroupModificationRationale for Modification
N-Methyl N-Ethyl, N-PropylProbes for steric bulk tolerance.
N-H (demethylation)Assesses the role of the methyl group and the tertiary amine functionality. smolecule.com
N-CyclopropylmethylIntroduces conformational rigidity.
Morpholine PiperidineRemoves the hydrogen bond accepting ether oxygen, increases basicity.
PyrrolidineChanges ring size and conformation. researchgate.net
ThiomorpholineReplaces oxygen with sulfur, altering polarity and metabolic profile.
N-methylpiperazineIntroduces an additional basic center.

These derivatization strategies are essential for systematically mapping the SAR of the this compound scaffold, guiding the design of new analogs with potentially improved or novel properties. nih.gov

Computational Chemistry and in Silico Modeling for Pyridazine Based Chemical Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For pyridazine (B1198779) derivatives, these calculations provide critical insights into their chemical behavior and potential for intermolecular interactions. Methods like DFT at the B3LYP/6-31G* basis set level are employed to simulate molecular structures and derive key electronic properties. researchgate.net

Key reactivity descriptors obtained from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions, such as hydrogen bonding and biological recognition processes.

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Pyridazine Derivative This table presents theoretical data for illustrative purposes.

Descriptor Value Significance
EHOMO -6.2 eV Electron-donating ability
ELUMO -1.8 eV Electron-accepting ability
Energy Gap (ΔE) 4.4 eV Chemical reactivity and stability
Ionization Potential (I) 6.2 eV Energy required to remove an electron
Electron Affinity (A) 1.8 eV Energy released when gaining an electron
Global Hardness (η) 2.2 eV Resistance to change in electron distribution

Molecular Docking and Virtual Screening for Target Identification and Ligand Prioritization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. wjarr.com It is widely used in virtual screening to identify potential drug candidates from large compound libraries and to understand the structural basis of ligand-protein interactions. wjarr.com

In the context of pyridazine-based research, docking studies help to:

Identify Potential Biological Targets: By docking a library of pyridazine derivatives against various protein structures, potential biological targets can be identified.

Predict Binding Affinity: Docking algorithms calculate a scoring function, often expressed as binding energy (kcal/mol), which estimates the binding affinity between the ligand and the target. researchgate.net A more negative score typically indicates a more favorable binding interaction. wjarr.com

Elucidate Binding Modes: Docking reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the pyridazine derivative and the amino acid residues in the protein's active site. researchgate.netresearchgate.net This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

For instance, studies on various pyridazine and pyridazinone derivatives have successfully used molecular docking to predict their binding to targets like α-amylase, DNA gyrase, and various protein kinases. researchgate.netscilit.com These studies often show a good correlation between the calculated binding affinities and the experimentally observed biological activities. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics and Conformational Ensembles

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding. researchgate.net

A typical MD simulation study for a pyridazine-ligand-protein complex involves:

Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).

Running the simulation for a specific duration (e.g., 100 nanoseconds). researchgate.net

Analyzing the trajectory to evaluate the stability of the complex.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex is stable. researchgate.net These simulations provide a more realistic understanding of the binding event and can help refine the results from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgdovepress.com For pyridazine derivatives, QSAR models can predict the activity of newly designed compounds before their synthesis, thus saving time and resources. annalsmedres.org

Pharmacophore modeling is another crucial technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.com This model serves as a 3D template for designing new molecules with improved activity. Studies on aminopyridazine derivatives have used pharmacophore modeling to identify key structural features crucial for their antagonist activity at the GABA-A receptor, such as the importance of hydrophobicity and aromaticity at specific positions of the pyridazine nucleus. dovepress.com

Table 2: Example of a 2D-QSAR Equation for Pyridazine Analogs This table presents a hypothetical QSAR model for illustrative purposes.

Model Equation Statistical Parameters Key Descriptors
pIC50 = 0.85(cLogP) - 0.23(TPSA) + 1.54 R² = 0.91, Q² = 0.85 cLogP (lipophilicity), TPSA (Topological Polar Surface Area)

De Novo Design Strategies for Novel Pyridazine Analogs with Desired Activities

De novo design strategies involve the computational creation of novel molecular structures with desired biological activities, often starting from a target's binding site or a pharmacophore model. For pyridazine-based research, these strategies can lead to the discovery of entirely new chemical entities.

Common de novo design approaches include:

Scaffold Hopping: This involves replacing the central pyridazine core with other heterocyclic systems that maintain the essential 3D arrangement of the pharmacophoric features. This can lead to compounds with improved properties, such as better synthetic accessibility or different intellectual property profiles. acs.org

Hybridization: This strategy involves combining structural fragments from different known active molecules to create a new hybrid compound. For example, a pyridazine moiety known for its anticancer activity could be hybridized with a group known to inhibit a specific kinase, such as JNK1. acs.org

These design strategies, guided by computational models, accelerate the discovery of innovative pyridazine analogs for various therapeutic applications. nih.gov

Prediction of Relevant Molecular Properties for Biological Systems (e.g., cLogP)

The prediction of physicochemical properties is vital for assessing the "drug-likeness" of a compound. The calculated logarithm of the octanol-water partition coefficient (cLogP) is one of the most important parameters, as it quantifies a molecule's lipophilicity. numberanalytics.com Lipophilicity significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comresearchgate.net

Various computational methods, from fragment-based to atom-based approaches, are available to predict cLogP values. numberanalytics.com For pyridazine derivatives, maintaining an optimal cLogP value (typically between 0 and 3) is often a key objective in the design process to ensure good oral bioavailability. researchgate.net Computational tools can quickly estimate cLogP for virtual compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic properties for synthesis and further testing. acs.org

Advanced Analytical Techniques in the Characterization of N Methyl 6 Morpholinopyridazin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and other nuclei)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of N-methyl-6-morpholinopyridazin-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled. rsc.orgresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton group are expected. The protons on the pyridazine (B1198779) ring would appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. chemicalbook.com The eight protons of the morpholine (B109124) ring would likely present as two multiplets around δ 3.5-3.8 ppm, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, respectively. nih.gov The methyl group attached to the amine nitrogen (N-methyl) would produce a sharp singlet further upfield, generally around δ 2.7-3.0 ppm. chemicalbook.com The proton on the secondary amine (NH) may appear as a broad singlet, and its chemical shift can be variable.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbons of the pyridazine ring would resonate at the downfield end of the spectrum (δ 120-160 ppm). rsc.org The morpholine carbons would appear in the δ 45-70 ppm range, while the N-methyl carbon would be found at the upfield end, typically around δ 30-35 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridazine-H6.5 - 7.5 (two doublets)-
Pyridazine-C-120 - 160
Morpholine-CH₂-N~3.6~45
Morpholine-CH₂-O~3.8~67
N-CH₃2.7 - 3.0 (singlet)~30
NHVariable (broad singlet)-

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). pearson.com Given the molecular formula C₉H₁₄N₄O, the theoretical exact mass can be calculated. smolecule.com Experimental HRMS analysis yielding a mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

In addition to molecular weight determination, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a unique fingerprint that aids in structural elucidation. publish.csiro.aulibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for pyridazine derivatives often involve the cleavage of the heterocyclic ring and loss of substituents. publish.csiro.aunist.gov Key fragmentation could include the loss of the morpholine moiety, the N-methyl group, or the characteristic loss of N₂ from the pyridazine ring. researchgate.net

Table 2: Predicted HRMS Data and Potential Fragments for this compound

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M]⁺C₉H₁₄N₄O194.1168Molecular Ion
[M - CH₃]⁺C₈H₁₁N₄O179.0933Loss of methyl group
[M - N₂]⁺C₉H₁₄N₂O166.1106Loss of nitrogen molecule from pyridazine ring
[M - C₄H₈NO]⁺C₅H₆N₃108.0562Loss of morpholine radical

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

While specific crystal structure data for this compound is not publicly available, analysis of related structures provides insight into the expected findings. For instance, studies on other morpholine-containing compounds often reveal a classic "chair" conformation for the morpholine ring. nih.govnih.gov X-ray analysis would definitively establish the planarity of the pyridazine ring and the precise spatial orientation of the N-methyl and morpholine substituents relative to the ring.

Table 3: Illustrative Crystallographic Data from a Related Heterocyclic Amine (6-Methylpyridin-3-amine)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.4240
b (Å)7.0560
c (Å)10.658
β (°)105.23
Volume (ų)611.3

Note: Data is for 6-Methylpyridin-3-amine and is presented for illustrative purposes only to show the type of information obtained from X-ray diffraction. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show distinct absorption bands corresponding to its constituent parts.

Key expected signals include N-H stretching vibrations for the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl and morpholine groups would be observed just below 3000 cm⁻¹. The aromatic C-H stretching of the pyridazine ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyridazine ring are expected in the 1500-1650 cm⁻¹ range. A strong signal corresponding to the C-O-C ether stretch of the morpholine ring should be present in the 1100-1150 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretch
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 2960Stretch
C=N, C=C (Ring)1500 - 1650Stretch
C-O-C (Ether)1100 - 1150Stretch

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for monitoring the progress of the reactions that produce it. bldpharm.commdpi.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a compound like this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is often used for analysis, as the pyridazine ring is chromophoric and will absorb UV light at a characteristic wavelength. The purity of a sample is determined by the relative area of the main peak corresponding to the compound versus the areas of any impurity peaks. A single, sharp, and symmetrical peak is indicative of a high-purity sample.

Table 5: Typical HPLC Parameters for Analysis of Pyridazine Derivatives

ParameterTypical Condition
TechniqueReversed-Phase HPLC
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic acid or TFA)
DetectionUV Absorbance (e.g., at 254 nm)
Key MeasurementRetention Time (min) and Peak Area (%)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-6-morpholinopyridazin-3-amine, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, pyridazine derivatives are functionalized via Buchwald-Hartwig amination to introduce morpholino and methylamine groups . Optimize yields by controlling reaction temperature (0°C to room temperature), solvent choice (THF or DMF), and stoichiometric ratios of reagents (e.g., pyridine as a base for deprotonation) . Purity can be enhanced using column chromatography (silica gel, gradient elution) or recrystallization.
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Typical yields range from 70–80% under inert atmospheres .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on signals for the morpholino ring (δ 3.6–3.8 ppm, multiplet) and N-methyl group (δ 2.8–3.1 ppm, singlet) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> ≈ 265.1 g/mol based on analogs) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for small-molecule refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Methodology :

  • Core Modifications : Replace the morpholino group with piperazine or thiomorpholine to assess impact on target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyridazine 3-position to modulate electronic properties and solubility .
  • Biological Assays : Screen analogs against kinase panels or cellular models (e.g., cancer cell lines) to correlate structural changes with IC50 values. Use molecular docking (AutoDock Vina) to predict binding interactions with targets like EGFR or PI3K .

Q. How should researchers resolve contradictions in reported biological activity data for pyridazin-3-amine derivatives?

  • Methodology :

  • Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. ATP-luciferase) and confirm compound stability under assay conditions (e.g., pH, serum proteins) .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity .
  • Orthogonal Validation : Employ CRISPR knockdown or competitive binding assays to verify target specificity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETlab to estimate logP (≈2.1), aqueous solubility (≈0.1 mg/mL), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion rates .

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